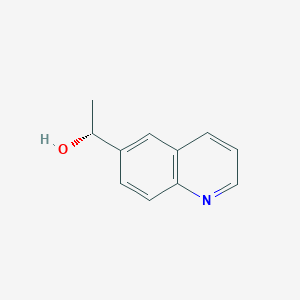
(R)-1-(Quinolin-6-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(Quinolin-6-yl)ethan-1-ol is a chiral alcohol with a quinoline ring attached to an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Quinolin-6-yl)ethan-1-ol typically involves the reduction of the corresponding ketone, ®-1-(Quinolin-6-yl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Quinolin-6-yl)ethan-1-ol may involve catalytic hydrogenation of the ketone precursor using a chiral catalyst to ensure the desired enantiomeric purity. The process is optimized for large-scale production, focusing on cost-effectiveness, efficiency, and environmental sustainability.
化学反应分析
Types of Reactions
®-1-(Quinolin-6-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinolin-6-yl ethanone or quinolin-6-yl acetic acid.
Reduction: Quinolin-6-yl ethane.
Substitution: Various substituted quinolin-6-yl ethan-1-ol derivatives.
科学研究应用
®-1-(Quinolin-6-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ®-1-(Quinolin-6-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or interact with protein active sites, while the ethan-1-ol moiety can form hydrogen bonds, enhancing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
- (S)-1-(Quinolin-6-yl)ethan-1-ol
- 1-(Quinolin-6-yl)ethanone
- Quinolin-6-yl acetic acid
Uniqueness
®-1-(Quinolin-6-yl)ethan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer (S)-1-(Quinolin-6-yl)ethan-1-ol
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
(1R)-1-quinolin-6-ylethanol |
InChI |
InChI=1S/C11H11NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h2-8,13H,1H3/t8-/m1/s1 |
InChI 键 |
UMURLTMHEJCHCA-MRVPVSSYSA-N |
手性 SMILES |
C[C@H](C1=CC2=C(C=C1)N=CC=C2)O |
规范 SMILES |
CC(C1=CC2=C(C=C1)N=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





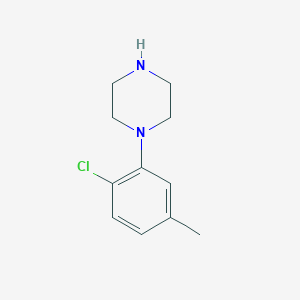
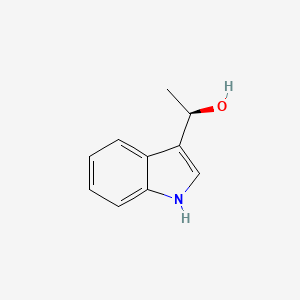


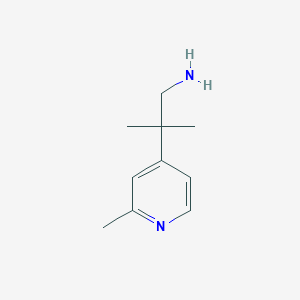
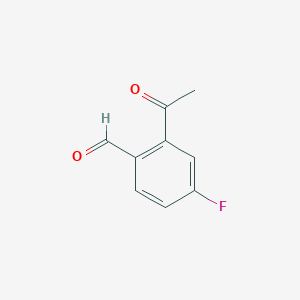


![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B13604889.png)
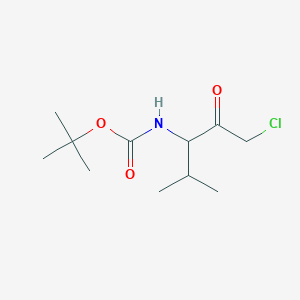
![tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13604899.png)
